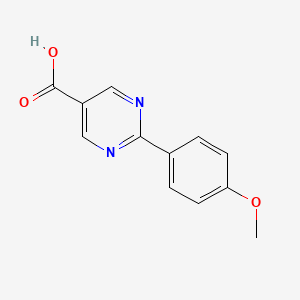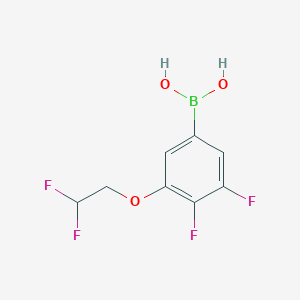![molecular formula C14H18N2O B11875247 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines This compound is characterized by its unique structure, which includes a hexahydro-pyrido ring fused with a pyrazinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of a phenyl-substituted amine with a suitable diketone can lead to the formation of the desired pyrido[1,2-a]pyrazinone structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the pyrido or pyrazinone rings .
Applications De Recherche Scientifique
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring structure.
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and material science.
Pyrazolo[3,4-d]pyrimidine: Studied for its potential as a kinase inhibitor in cancer treatment.
Uniqueness
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is unique due to its specific hexahydro-pyrido and pyrazinone fusion, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
2-phenyl-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-4-one |
InChI |
InChI=1S/C14H18N2O/c17-14-11-15(12-6-2-1-3-7-12)10-13-8-4-5-9-16(13)14/h1-3,6-7,13H,4-5,8-11H2 |
Clé InChI |
NZQXGBCBRMIJBI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(C1)CN(CC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)
![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)
![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)



